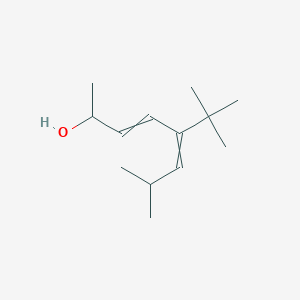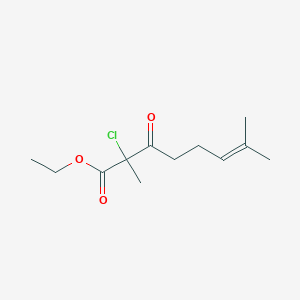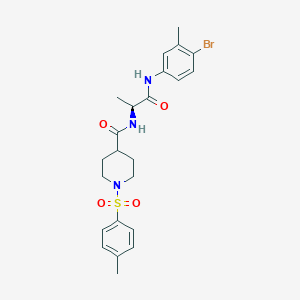
N-(4-Bromophenyl)-N-hydroxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenyl)-N-hydroxybutanamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a hydroxybutanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-hydroxybutanamide typically involves the reaction of 4-bromobenzoyl chloride with N-hydroxybutanamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromophenyl)-N-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-(4-Bromophenyl)-N-butanamide.
Reduction: N-(4-Bromophenyl)-N-hydroxybutanol.
Substitution: N-(4-Aminophenyl)-N-hydroxybutanamide (if amine is the nucleophile).
Applications De Recherche Scientifique
N-(4-Bromophenyl)-N-hydroxybutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of N-(4-Bromophenyl)-N-hydroxybutanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and hydroxybutanamide moieties. These interactions can lead to various biological effects, including antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromophenyl)-N-hydroxyacetamide: Similar structure but with a shorter carbon chain.
N-(4-Bromophenyl)-N-hydroxypropionamide: Similar structure but with a different carbon chain length.
N-(4-Chlorophenyl)-N-hydroxybutanamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N-(4-Bromophenyl)-N-hydroxybutanamide is unique due to its specific combination of a bromophenyl group and a hydroxybutanamide moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
918107-05-8 |
|---|---|
Formule moléculaire |
C10H12BrNO2 |
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-N-hydroxybutanamide |
InChI |
InChI=1S/C10H12BrNO2/c1-2-3-10(13)12(14)9-6-4-8(11)5-7-9/h4-7,14H,2-3H2,1H3 |
Clé InChI |
DDTOKFUEPKXHGF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N(C1=CC=C(C=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12627682.png)



![N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12627700.png)
![N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12627715.png)

![4-[4-(Methylamino)phenyl]morpholin-3-one](/img/structure/B12627729.png)


![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene](/img/structure/B12627741.png)

![3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one](/img/structure/B12627752.png)
